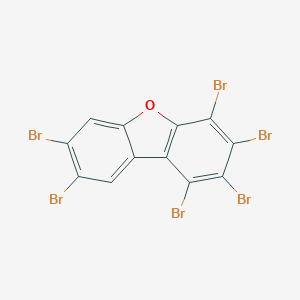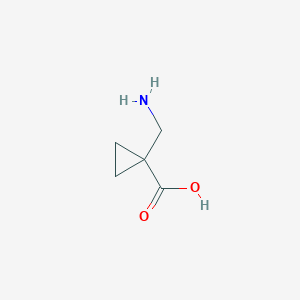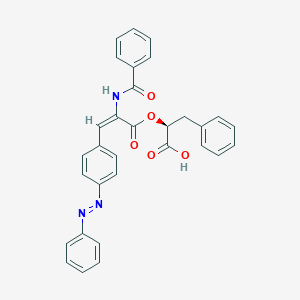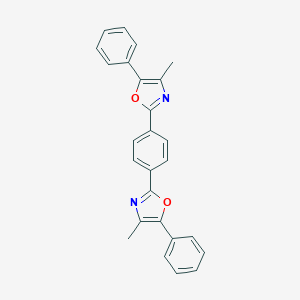
1,4-双(4-甲基-5-苯基噁唑-2-基)苯
描述
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, also known as POPOP, is a well-known scintillation luminophore . It is an efficient fluorescent organic compound with a high stokes shift . The POPOP dye is photostable in polar protic and polar aprotic solvents .
Molecular Structure Analysis
The molecular formula of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene is C26H20N2O2 . Its molecular weight is 392.46 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene is a light yellow to green powder . The melting point is 242-246 °C (lit.) .科学研究应用
Radioactivity Detection by Scintillation Counting
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, also known as dimethyl POPOP, is widely used in scintillation counters to detect radioactivity. These counters measure the light produced by scintillators when they absorb ionizing radiation. Dimethyl POPOP is an efficient fluorescent compound with a high Stokes shift, which makes it particularly suitable for this application due to its ability to produce a significant amount of light upon excitation .
Fluorescence in Polar Solvents
The compound exhibits photostability in polar protic and polar aprotic solvents. The photostability is crucial for applications that require consistent fluorescence over time. The photoluminescence quantum yield and photodecomposition rate of dimethyl POPOP are determined by the electron affinity of the solvent, making it versatile for use in various solvent environments .
Chemical Properties Reference
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides detailed chemical properties of 1,4-Bis(5-phenyloxazol-2-yl)benzene, which can be used as a reference for scientific research applications that require precise knowledge of the compound’s molecular weight, formula, and structure .
4. Industrial Applications as a Fluorescent Whitening Agent Dimethyl POPOP is also used as a fluorescent whitening agent in industrial applications. It is extensively employed in products such as detergents and paper, where its fluorescence enhances the appearance of whiteness.
作用机制
Target of Action
It’s known that dimethyl popop is a fluorescent compound , which suggests that its targets could be various biological structures that can interact with or be detected by fluorescence.
Mode of Action
Dimethyl POPOP is known for its fluorescence properties . Fluorescent compounds absorb light at a specific wavelength and then re-emit light at a longer wavelength. The shift in wavelength, known as the Stokes shift, is a characteristic property of each fluorescent compound. For Dimethyl POPOP, it has an excitation peak at 362 nm and an emission peak at 419 nm, giving it a fairly large Stokes’ Shift of 57nm .
Pharmacokinetics
For instance, the molecular weight of Dimethyl POPOP is 392.45 , which could influence its absorption and distribution within the body.
安全和危害
属性
IUPAC Name |
4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFXDUAENINOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062830 | |
| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow-green solid; [Acros Organics MSDS] | |
| Record name | Dimethyl-POPOP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene | |
CAS RN |
3073-87-8 | |
| Record name | Dimethyl-POPOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-popop | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethyl POPOP?
A1: The molecular formula of dimethyl POPOP is C26H20N2O2, and its molecular weight is 392.45 g/mol.
Q2: What are the key spectroscopic characteristics of dimethyl POPOP?
A2: Dimethyl POPOP exhibits strong absorption in the ultraviolet (UV) region and emits fluorescence in the blue region. [, , , ] Its maximum absorption and emission wavelengths are typically around 365 nm and 420 nm, respectively. [, , , ] This large Stokes shift is advantageous for fluorescence-based applications.
Q3: Is dimethyl POPOP soluble in common solvents used for scintillation counting?
A3: Yes, dimethyl POPOP is highly soluble in organic solvents like toluene and xylene, which are commonly used in scintillation cocktails. [, , , ] Its high solubility allows for the preparation of concentrated scintillator solutions.
Q4: How does the presence of dimethyl POPOP affect the stability of scintillator solutions?
A4: Dimethyl POPOP is known to enhance the stability of scintillator solutions, particularly in the presence of oxygen. [] It acts as a wavelength shifter, absorbing energy from the primary scintillator and re-emitting it at a longer wavelength, thus minimizing self-absorption and improving light output.
Q5: Does the performance of dimethyl POPOP as a scintillator vary under different conditions?
A5: Yes, factors like temperature, solvent type, and the presence of quenchers can influence the scintillation efficiency of dimethyl POPOP. [, , ] Careful optimization of the scintillator cocktail composition is crucial for accurate measurements.
Q6: What are the primary applications of dimethyl POPOP?
A6: Dimethyl POPOP finds wide applications in: * Scintillation Counting: It serves as a secondary scintillator, enhancing the detection of ionizing radiation by shifting the emission wavelength to a region where photomultiplier tubes are more sensitive. [, , ] * Laser Dyes: Due to its efficient fluorescence, dimethyl POPOP is used as a laser dye in dye lasers, particularly in the blue region of the electromagnetic spectrum. [, , , , ]
Q7: How does the performance of dimethyl POPOP compare to other similar compounds?
A7: Compared to its parent compound, POPOP, dimethyl POPOP exhibits better solubility in some solvents and a slightly red-shifted emission spectrum. [, , ] Research has shown that dimethyl POPOP can achieve higher lasing efficiencies than POPOP in specific dye laser setups, particularly in the presence of energy transfer mechanisms. [, ]
Q8: What are the advantages of using dimethyl POPOP in liquid scintillation counting?
A8: Dimethyl POPOP offers several advantages for liquid scintillation counting: * High Quantum Yield: It exhibits a high fluorescence quantum yield, resulting in efficient conversion of radiation energy into detectable light. [] * Good Solubility: Its excellent solubility in organic solvents allows for preparing concentrated scintillator solutions. [, , ] * Chemical Stability: It shows good chemical stability in scintillator solutions, ensuring consistent performance over time. []
Q9: How does the efficiency of energy transfer in dye lasers affect the performance of dimethyl POPOP?
A9: Research suggests that efficient energy transfer from a donor molecule to dimethyl POPOP in a dye laser setup can significantly enhance its lasing efficiency and expand its wavelength range. [, ] The choice of donor molecule and optimization of its concentration are critical for maximizing energy transfer and achieving desired lasing characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





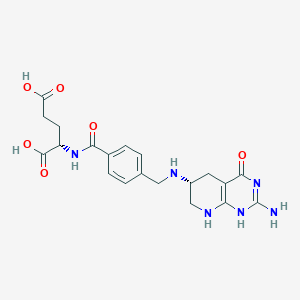


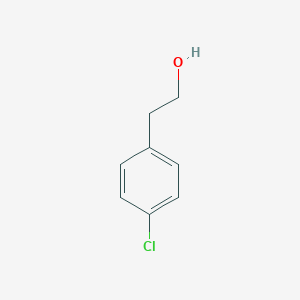
![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
